1-(Propan-2-yl)azocane
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Overview
Description
1-(Propan-2-yl)azocane is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as 2-azocan-1-ol, and its molecular formula is C7H15N.
Mechanism Of Action
The mechanism of action of 1-(Propan-2-yl)azocane involves the use of light to release the caged neurotransmitter. When exposed to light of a specific wavelength, the azo bond in the compound is cleaved, releasing the neurotransmitter. This allows for precise control of neurotransmitter release and can be used to study the effects of neurotransmitters on brain function.
Biochemical And Physiological Effects
1-(Propan-2-yl)azocane has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with normal cellular processes. However, the release of neurotransmitters in specific regions of the brain can have profound effects on behavior and brain function.
Advantages And Limitations For Lab Experiments
The use of 1-(Propan-2-yl)azocane as a photoactivatable caged compound has several advantages for lab experiments. It allows for precise control of neurotransmitter release, which can be used to study the effects of neurotransmitters on brain function. It is also non-toxic and does not interfere with normal cellular processes. However, the synthesis of 1-(Propan-2-yl)azocane can be challenging, and the compound is relatively expensive compared to other caged compounds.
Future Directions
There are several future directions for research on 1-(Propan-2-yl)azocane. One area of research is the development of new caged compounds with improved properties, such as increased sensitivity to light or lower cost. Another area of research is the application of caged compounds to study other neurotransmitters and their effects on brain function. Finally, the use of caged compounds in combination with other techniques, such as optogenetics, could lead to new insights into the workings of the brain.
Synthesis Methods
The synthesis of 1-(Propan-2-yl)azocane involves the reaction of propan-2-ol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction produces 2-(bromomethyl)propan-1-ol, which is then reacted with sodium azide to form 1-(Propan-2-yl)azocane.
Scientific Research Applications
1-(Propan-2-yl)azocane has potential applications in scientific research, particularly in the field of neuroscience. It can be used as a photoactivatable caged compound to selectively release neurotransmitters in specific regions of the brain. This allows researchers to study the effects of neurotransmitter release on brain function and behavior.
properties
CAS RN |
108696-11-3 |
---|---|
Product Name |
1-(Propan-2-yl)azocane |
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-propan-2-ylazocane |
InChI |
InChI=1S/C10H21N/c1-10(2)11-8-6-4-3-5-7-9-11/h10H,3-9H2,1-2H3 |
InChI Key |
WXRVWIVUBDOQEU-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCCCC1 |
Canonical SMILES |
CC(C)N1CCCCCCC1 |
synonyms |
Azocine, octahydro-1-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
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